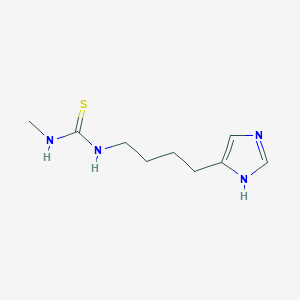

Burimamide

概要

説明

ブリマミドは、H2およびH3ヒスタミン受容体のアンタゴニストとして作用するチオ尿素誘導体です。 これは、スミス・クライン&フレンチ(現在のグラクソスミスクライン)の科学者によって、消化性潰瘍の治療のためのヒスタミン拮抗薬を開発することを目的として最初に開発されました 。 ブリマミドの発見は、最終的に、胃酸の産生を減少させるために広く使用されている薬物であるシメチジン(タケミド)の開発につながりました 。

準備方法

ブリマミドは、次の手順を含む一連の化学反応によって合成できます。

出発物質: 合成は、4-(1H-イミダゾール-4-イル)ブチルアミンの調製から始まります。

メチルイソチオシアネートとの反応: 次に、4-(1H-イミダゾール-4-イル)ブチルアミンをメチルイソチオシアネートと反応させてブリマミドを形成します.

ブリマミドの工業生産方法は、広く文書化されていませんが、合成経路は一般に、制御された条件下での標準的な有機合成技術を含みます。

化学反応の分析

ブリマミドは、次のようないくつかのタイプの化学反応を起こします。

還元: ブリマミドを含む還元反応はあまり一般的ではありません。

置換: ブリマミドは、特にチオ尿素基で置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬および条件には、酸化のための酸化剤と、置換反応のための求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります。

科学研究への応用

ブリマミドには、次のような科学研究への応用がいくつかあります。

化学反応の分析

Burimamide undergoes several types of chemical reactions, including:

Reduction: Reduction reactions involving this compound are less common.

Substitution: this compound can undergo substitution reactions, particularly at the thiourea group.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Burimamide has several scientific research applications, including:

作用機序

ブリマミドは、H2およびH3ヒスタミン受容体に結合することにより効果を発揮し、ヒスタミンの作用を阻害します。 生理的pHでは、H2アンタゴニストとしてはほとんど不活性ですが、H3受容体には高い親和性を示します 。 この結合は、ヒスタミンや他の神経伝達物質の放出を阻害し、治療効果をもたらします 。

類似の化合物との比較

ブリマミドは、H2およびH3ヒスタミン受容体に対する二重の作用においてユニークです。類似の化合物には次のようなものがあります。

シメチジン: ブリマミドから開発されたシメチジンは、消化性潰瘍の治療に使用されるより強力なH2受容体アンタゴニストです.

メチアミド: ブリマミドの別の誘導体であるメチアミドもH2受容体アンタゴニストとして作用しますが、シメチジンに取って代わられました.

チオペラミド: ブリマミドとは異なる薬理学的特性を持つH3受容体アンタゴニスト.

ブリマミドのユニークさは、より高度なヒスタミン受容体アンタゴニストの前駆体としての役割と、二重の受容体活性にあります。

類似化合物との比較

Burimamide is unique in its dual action on H2 and H3 histamine receptors. Similar compounds include:

Cimetidine: Developed from this compound, cimetidine is a more potent H2 receptor antagonist used to treat peptic ulcers.

Metiamide: Another derivative of this compound, metiamide also acts as an H2 receptor antagonist but has been largely replaced by cimetidine.

Thioperamide: An H3 receptor antagonist with different pharmacological properties compared to this compound.

This compound’s uniqueness lies in its role as a precursor to more advanced histamine receptor antagonists and its dual receptor activity.

特性

IUPAC Name |

1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRBAVXGYZUSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCCCCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188519 | |

| Record name | Burimamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-69-9 | |

| Record name | Burimamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Burimamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Burimamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BURIMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5A4OD2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

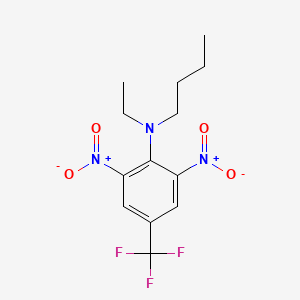

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

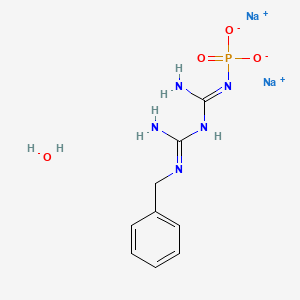

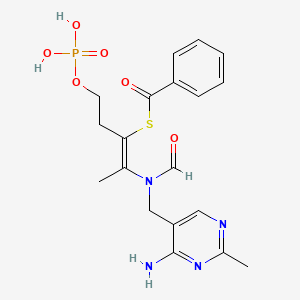

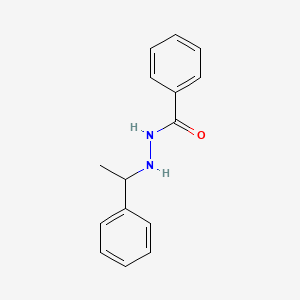

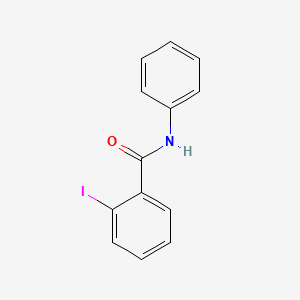

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。